molecular formula C17H22F2N2O2 B12264080 4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B12264080
M. Wt: 324.36 g/mol
InChI Key: BHQGTHJXGAELHM-UHFFFAOYSA-N
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Description

4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluorobenzyl chloride with piperidine to form 1-[(2,5-difluorophenyl)methyl]piperidine. This intermediate is then reacted with morpholine-4-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]piperidine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide

Uniqueness

4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to the presence of both a piperidine and a morpholine ring, which can confer distinct chemical and biological properties. The difluorophenyl group also enhances its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C17H22F2N2O2

Molecular Weight

324.36 g/mol

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H22F2N2O2/c18-15-3-4-16(19)14(10-15)12-20-5-1-2-13(11-20)17(22)21-6-8-23-9-7-21/h3-4,10,13H,1-2,5-9,11-12H2

InChI Key

BHQGTHJXGAELHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)C(=O)N3CCOCC3

Origin of Product

United States

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